![molecular formula C17H12FN5O2 B2747160 N-(2-氟苯基)-2-(4-氧代[1,2,4]三唑并[4,3-a]喹唑啉-5(4H)-基)乙酰胺 CAS No. 1358779-68-6](/img/structure/B2747160.png)
N-(2-氟苯基)-2-(4-氧代[1,2,4]三唑并[4,3-a]喹唑啉-5(4H)-基)乙酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound is also known as Flunitrazolam . It is a triazolobenzodiazepine (TBZD), which are benzodiazepine (BZD) derivatives . It has been sold online as a designer drug and is a potent hypnotic and sedative drug similar to related compounds such as flunitrazepam, clonazolam, and flubromazolam .
Molecular Structure Analysis
The compound has a molar mass of 337.314 g·mol −1 . The addition of the triazole ring to the scaffold increases potency significantly . This is evident as flunitrazolam is reported anecdotally to be active in the microgram level .Physical And Chemical Properties Analysis
The compound has a molar mass of 337.314 g·mol −1 . It is active at 0.1 mg .科学研究应用
合成及化学性质
研究人员已开发出多种合成三唑并喹喔啉衍生物的方法,包括 N-(2-氟苯基)-2-(4-氧代[1,2,4]三唑并[4,3-a]喹喔啉-5(4H)-基)乙酰胺,突出了它们的结构复杂性和各种生物活性的潜力。这些方法包括 Ugi 四组分反应和铜催化的串联反应,可从易得的起始材料中获得结构多样且复杂的稠合三环支架 (An 等人,2017)。
抗癌活性
新型喹啉和三唑并喹喔啉衍生物的合成旨在评估其抗癌潜力。某些衍生物已显示出对人类神经母细胞瘤和结肠癌细胞系的显着细胞毒性,表明它们作为癌症治疗的治疗剂的潜力 (Reddy 等人,2015)。
抗菌和抗真菌活性
已合成与 N-(2-氟苯基)-2-(4-氧代[1,2,4]三唑并[4,3-a]喹喔啉-5(4H)-基)乙酰胺相关的化合物,并测试了它们的抗菌和抗真菌特性。研究已发现几种对各种细菌和真菌菌株具有良好活性的化合物,表明它们具有开发新型抗菌剂的潜力 (Antypenko 等人,2017)。
醛糖还原酶抑制作用
已合成喹喔啉酮衍生物,包括与目标化合物相关的衍生物,并测试了它们抑制醛糖还原酶的能力,醛糖还原酶是糖尿病并发症管理中的关键酶。这些化合物已显示出有效的抑制作用,表明它们在管理与糖尿病相关的疾病中很有用 (Qin 等人,2015)。
腺苷受体拮抗作用
已探索某些衍生物与腺苷受体的结合亲和力,显示出对 A3 腺苷受体的选择性。这表明在设计选择性拮抗剂以用于治疗用途(例如治疗心血管疾病和可能的快速起效抗抑郁药)中具有潜在应用 (Catarzi 等人,2005)。
抗惊厥特性
还对三唑并喹喔啉衍生物的抗惊厥特性进行了评估,显示出作为管理癫痫发作的新型药物的潜力。一些化合物已在临床前模型中表现出有希望的活性,表明它们在抗惊厥药物开发中的潜力 (Alswah 等人,2013)。
未来方向
The compound was first definitively identified and reported to the EMCDDA Early Warning System by an analytical laboratory in Germany in October 2016 . It had not been described in the scientific or patent literature before this . Therefore, future research could focus on further understanding this compound and its potential uses and effects.
属性
IUPAC Name |
N-(2-fluorophenyl)-2-(4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12FN5O2/c18-11-5-1-2-6-12(11)20-15(24)9-22-13-7-3-4-8-14(13)23-10-19-21-16(23)17(22)25/h1-8,10H,9H2,(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQAVKRIJQWSHQY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)CN2C3=CC=CC=C3N4C=NN=C4C2=O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12FN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。